1-(3-Trifluoromethylphenyl)imidazole
Overview
Description
1-(3-Trifluoromethylphenyl)imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The trifluoromethyl group attached to the phenyl ring at the 3-position indicates the presence of three fluorine atoms bonded to a single carbon, which is in turn bonded to the phenyl group. This structural feature is known to impart unique electronic and physical properties to the molecule, such as increased lipophilicity and metabolic stability .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, trifluoromethyl derivatives of fused imidazole systems have been synthesized by reacting 3-bromo-1,1,1-trifluoroacetone with different heteroarylamines . Another example is the one-pot synthesis of 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole, which involved hydrogenation, reaction with p-[carbonyl-14C]anisaldehyde, and dehydrogenation steps . These methods demonstrate the versatility of imidazole synthesis, which can be tailored to introduce various substituents and achieve desired properties.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the structure of a new imidazole derivative was confirmed by single-crystal X-ray diffraction, and its intercontacts were analyzed using Hirshfeld surface analysis . Density functional theory (DFT) calculations can also provide insights into the optimized geometry, frontier molecular orbitals, and vibrational analysis, which are consistent with experimental data .
Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. For instance, imidazo[1,5-a]azines were synthesized using a cyclodehydration/aromatization reaction mediated by triflic anhydride, and these derivatives were found to be active in cross-coupling reactions . Additionally, one-pot cascade reactions have been developed to synthesize complex imidazole-fused compounds, demonstrating the reactivity and potential for creating diverse chemical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties . The introduction of various substituents can also impact the compound's biological activity, as seen in the synthesis of 1H-imidazoles that showed hormonal activity and inhibited cyclooxygenase enzymes . The molecular electrostatic surface analysis can reveal the distribution of positive and negative potentials, which is important for understanding the interaction of the compound with biological targets .
Scientific Research Applications
Inhibition of Nitric Oxide Synthase
1-(2-Trifluoromethylphenyl)imidazole (TRIM) exhibits potent inhibition of neuronal and inducible isoforms of nitric oxide synthase (NOS) in vitro. Its inhibitory action is particularly significant in mouse cerebellar and lung isoforms, with IC50 values of 28.2 μm and 27.0 μm, respectively. Interestingly, TRIM is less effective against bovine aortic endothelial NOS. This specificity suggests a potential for TRIM in experimental applications to investigate the biological roles of nitric oxide within the central nervous system, especially considering its dose-related antinociceptive activity in mice (Handy et al., 1995).
Corrosion Inhibition
Imidazole derivatives, such as those synthesized using microwave irradiation methods, have shown significant potential as corrosion inhibitors. These derivatives, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol (IM1), display up to 96% corrosion inhibition efficiency. Such high efficacy is attributed to their strong adsorption onto surfaces following the Langmuir model, with Gibbs free energy values indicating mixed-type adsorption (physisorption and chemisorption). These properties make them suitable for protecting materials like mild steel in acidic solutions (Prashanth et al., 2021).
Electrolytes for Fuel Cells
Imidazole and its derivatives, like 1-methyl imidazole, have been utilized as additives in polybenzimidazole membranes equilibrated with phosphoric acid. These systems demonstrate high-temperature proton-conducting properties, making them relevant for use in fuel cell technologies. The conductivity of these membranes, especially under various humidity conditions, is a critical area of research (Schechter & Savinell, 2002).
Anticancer Activity
Imidazole derivatives, particularly imidazole-1,2,3-triazole hybrids, have shown significant anticancer activity against various cancer cell lines. These compounds, synthesized through copper(I) catalyzed click reactions, exhibit potential as candidates for further investigation as anticancer drugs. Their efficacy is backed by in-silico molecular docking studies and ADMET profiles, which provide insights into their pharmacokinetic and dynamic attributes (Al-blewi et al., 2021).
Safety And Hazards
Future Directions
The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9(6-8)15-5-4-14-7-15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVUPVJLOACZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180018 | |
Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Trifluoromethylphenyl)imidazole | |
CAS RN |
25371-97-5 | |
Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.